4,4,6-Trimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione
Overview
Description
4,4,6-Trimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione is a heterocyclic compound known for its diverse biological activities. This compound is part of the pyrroloquinoline family, which is characterized by a fused ring system combining pyrrole and quinoline structures. The unique structural features of this compound make it a valuable subject of study in medicinal chemistry and pharmacology.
Mechanism of Action
Target of Action
The primary targets of 4,4,6-Trimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione are protein kinases . These enzymes play a crucial role in regulating cellular processes such as cell division, metabolism, and signal transduction .
Mode of Action
This compound interacts with its targets by inhibiting their activity . The inhibition of protein kinases disrupts the normal signaling pathways within the cell, leading to changes in cellular function .
Biochemical Pathways
The affected pathways are those regulated by the targeted protein kinases. These include the NPM1-ALK, ALK, EGFR [L858R] [T790], EGFR [L858R], JAK2, and JAK3 pathways . The downstream effects of inhibiting these pathways can vary, but they often result in altered cell growth and division .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its inhibitory activity against protein kinases. By inhibiting these enzymes, the compound disrupts normal cellular signaling pathways, potentially leading to altered cell function .
Biochemical Analysis
Biochemical Properties
4,4,6-Trimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione has been shown to interact with various enzymes and proteins. Specifically, it has been found to inhibit protein kinases such as NPM1-ALK, ALK, EGFR [L858R] [T790], EGFR [L858R], JAK2, and JAK3 . The nature of these interactions involves the compound binding to these enzymes, thereby inhibiting their activity.
Cellular Effects
The effects of this compound on cells are primarily related to its inhibitory activity against protein kinases . Protein kinases play crucial roles in cell signaling pathways, gene expression, and cellular metabolism. Therefore, the inhibition of these enzymes by this compound can significantly influence cell function.
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, specifically protein kinases . By binding to these enzymes, the compound inhibits their activity, leading to changes in gene expression and cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione typically involves the cyclization of substituted quinolines. One common method is the intramolecular Friedel–Crafts alkylation of haloacetyl derivatives of quinoline . Another approach involves the reaction of 4-aryl-1,2,3,4-tetrahydroquinolines with oxalyl chloride under reflux in absolute toluene . The reduction of 4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-diones with aqueous hydrazine hydrate selectively involves the C1=O carbonyl group to give the corresponding 4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-ones .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but the synthetic routes mentioned above can be scaled up for industrial applications. The key to successful industrial synthesis lies in optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
4,4,6-Trimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione undergoes various chemical reactions, including:
Reduction: The reduction with aqueous hydrazine hydrate selectively involves the C1=O carbonyl group.
Cyclocondensation: This compound can undergo cyclocondensation with 1,2- and 1,3-dinucleophiles, leading to the formation of new heterocyclic systems.
Aldol Addition: Aldol addition of acyclic and cyclic ketones to this compound results in the formation of 1-substituted 1-hydroxy derivatives.
Common Reagents and Conditions
Hydrazine Hydrate: Used for the reduction of the carbonyl group.
Oxalyl Chloride: Used in the synthesis involving 4-aryl-1,2,3,4-tetrahydroquinolines.
Aldehydes and Acetone: Used in condensation reactions to form new derivatives.
Major Products
4,4,6-Trimethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-ones: Formed through reduction reactions.
Spiroheterocyclic Systems: Formed through cyclocondensation reactions.
Scientific Research Applications
4,4,6-Trimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione has several scientific research applications:
Medicinal Chemistry: It has been studied for its inhibitory properties against various protein kinases, including NPM1-ALK, ALK, EGFR[L858R][T790], EGFR[L858R], JAK2, and JAK3.
Anticoagulant Activity: Some derivatives of this compound have shown anticoagulant activity by inhibiting blood coagulation factors Xa and XIa.
Antitumor Activity: Certain derivatives have been reported to exhibit antitumor properties.
Antibacterial Activity: Pyrroloquinoline derivatives, including this compound, have shown antibacterial activity.
Comparison with Similar Compounds
Similar Compounds
N-Alkylisatins: These compounds are structural analogs and have been reported to react with acetone and other reagents via aldol addition pathways.
1-Hydroxy-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-ones: These derivatives are formed through the reduction of 4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-diones.
Uniqueness
4,4,6-Trimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione is unique due to its fused ring structure, which imparts distinct chemical and biological properties. Its ability to inhibit multiple protein kinases and its diverse biological activities make it a valuable compound for further research and development in medicinal chemistry.
Properties
IUPAC Name |
9,11,11-trimethyl-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraene-2,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c1-8-7-14(2,3)15-11-9(8)5-4-6-10(11)12(16)13(15)17/h4-7H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZKCZJAPTCTWEN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(N2C3=C1C=CC=C3C(=O)C2=O)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key structural features of 4,4,6-Trimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione derivatives and how are they synthesized?
A1: 4,4,6-Trimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-diones are characterized by a fused tricyclic ring system containing a pyrrolidine-2,5-dione moiety. They are often functionalized at the 6 and 8 positions of the ring system. A key synthetic approach involves the oxidation of substituted (5,6-dihydro)-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij] quinoline-1,2-diones. This oxidation typically proceeds with the opening of the pyrrole-1,2-dione fragment and subsequent decarboxylation, leading to the formation of either 6-R-2,2,4-trimethyl-1,2-dihydroquinoline-8-carboxylic acids or 6-R-4-R’-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acids. [] Notably, the presence of the gem-dimethyl groups in these molecules does not hinder the oxidation process. [] Further functionalization and derivatization of this core structure allow for the exploration of diverse chemical space for potential biological activities.
Q2: What makes this compound derivatives interesting for medicinal chemistry?
A2: These compounds are structurally analogous to the natural antibiotic Helquinoline, specifically (2R,4S)-4-methoxy-2-methyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid. [] This structural similarity suggests that this compound derivatives could exhibit a range of biological activities and could potentially serve as a starting point for the development of new therapeutic agents.
Q3: How is the structure of this compound derivatives confirmed?
A3: The structures of synthesized this compound derivatives are confirmed using a combination of spectroscopic techniques, including 1H NMR, 13C NMR, and mass spectrometry, as well as elemental analysis. [] These methods provide comprehensive data on the compound's structure, purity, and elemental composition.
Q4: What research has been conducted on the potential of 4H-Pyrrolo[3,2,1-ij]quinoline-1,2-diones as protein kinase inhibitors?
A5: Studies have explored the synthesis and evaluation of 4H-pyrrolo[3,2,1-ij]quinoline-1,2-diones containing a piperazine fragment as potential inhibitors of protein kinases. [] Protein kinases play critical roles in various cellular processes, and their dysregulation is implicated in several diseases, making them attractive therapeutic targets. The specific inhibitory properties and structure-activity relationships of these compounds are subjects of ongoing research.
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